2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid
Description
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic organic compound characterized by a seven-membered fused ring system (bicyclo[4.1.0]heptane) containing two oxygen atoms at positions 2 and 5 (dioxa bridge) and a carboxylic acid group at position 6. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry and pharmaceutical research. Its bicyclic framework is structurally constrained, influencing reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8) |
InChI Key |
GVCULNSDAKKDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptane Derivatives
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (): Contains a single oxygen atom at position 7 instead of the dioxa bridge. The ester derivative (2-ethylhexyl ester) demonstrates altered solubility and application in polymer chemistry .
- 7-Oxa-3-azabicyclo[4.1.0]heptane (): Incorporates a nitrogen atom (aza) at position 3. The presence of nitrogen enhances hydrogen-bonding capacity, improving interactions with enzymes or receptors. This derivative is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor .
Thia and Aza Analogues
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (): Features sulfur (thia) and nitrogen (aza) atoms. The thia group increases lipophilicity, while the aza group introduces basicity. This compound is used in β-lactam antibiotics, highlighting its biological relevance compared to the oxygen-dominated dioxa analog .
- 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid derivatives (): Fluorinated analogs, such as the pyrimidoindole-substituted variant, exhibit enhanced binding to kinase targets due to fluorine’s electronegativity and steric effects .
Physical and Thermodynamic Properties
Table 1. Vapor Pressure and Molecular Weight Comparison
- The dioxa analog’s vapor pressure (0.0032 mmHg) is slightly higher than limonene, reflecting reduced volatility due to polar oxygen atoms and the carboxylic acid group . Ester derivatives (e.g., 2-ethylhexyl ester) exhibit lower vapor pressures due to increased molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
